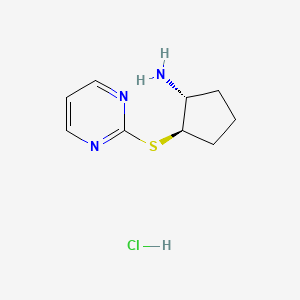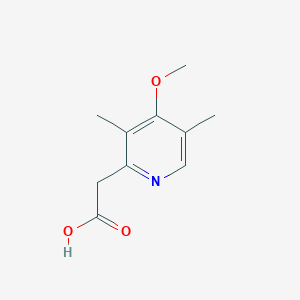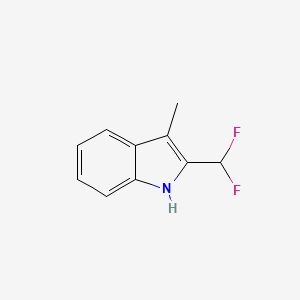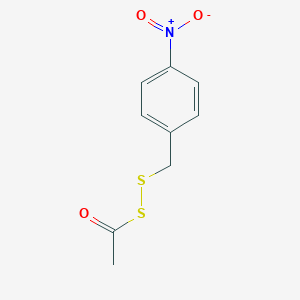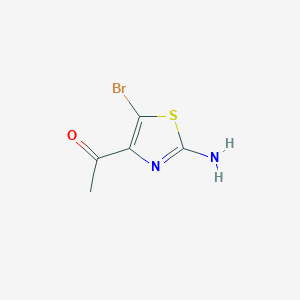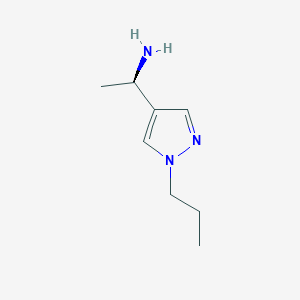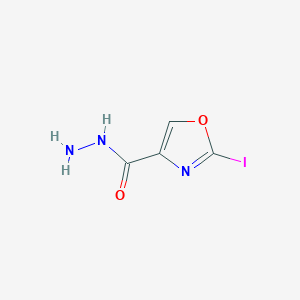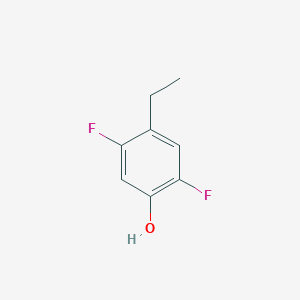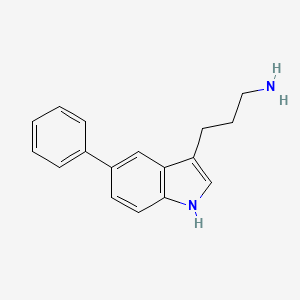
3-(5-phenyl-1H-indol-3-yl)propan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-phenyl-1H-indol-3-yl)propan-1-amine is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications. The compound features an indole moiety, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of a phenyl group at the 5-position and a propan-1-amine chain at the 3-position of the indole ring makes this compound unique and potentially useful in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-phenyl-1H-indol-3-yl)propan-1-amine can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an appropriate ketone or aldehyde under acidic conditions to form the indole ring. The reaction typically requires a strong acid such as hydrochloric acid or sulfuric acid and is carried out under reflux conditions .
Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the phenyl group at the 5-position of the indole ring. This reaction requires a palladium catalyst, a base, and a suitable solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the desired compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
3-(5-phenyl-1H-indol-3-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Major Products Formed
Oxidation: Formation of oxo derivatives such as ketones or aldehydes.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of halogenated, nitrated, or sulfonated indole derivatives.
Wissenschaftliche Forschungsanwendungen
3-(5-phenyl-1H-indol-3-yl)propan-1-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives with potential pharmaceutical applications.
Biology: Studied for its potential as a bioactive molecule with antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer, viral infections, and neurological disorders.
Industry: Utilized in the development of new materials, dyes, and agrochemicals
Wirkmechanismus
The mechanism of action of 3-(5-phenyl-1H-indol-3-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. For example, it may interact with serotonin receptors, influencing neurotransmitter signaling pathways. Additionally, the compound’s ability to undergo electrophilic substitution reactions allows it to form covalent bonds with biological macromolecules, potentially altering their function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tryptamine: An indole derivative with a similar structure but lacking the phenyl group at the 5-position.
Serotonin: A neurotransmitter with an indole structure, differing in the presence of a hydroxyl group at the 5-position.
Indole-3-acetic acid: A plant hormone with an indole structure, differing in the presence of a carboxyl group at the 3-position
Uniqueness
3-(5-phenyl-1H-indol-3-yl)propan-1-amine is unique due to the presence of both a phenyl group at the 5-position and a propan-1-amine chain at the 3-position of the indole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications .
Eigenschaften
Molekularformel |
C17H18N2 |
|---|---|
Molekulargewicht |
250.34 g/mol |
IUPAC-Name |
3-(5-phenyl-1H-indol-3-yl)propan-1-amine |
InChI |
InChI=1S/C17H18N2/c18-10-4-7-15-12-19-17-9-8-14(11-16(15)17)13-5-2-1-3-6-13/h1-3,5-6,8-9,11-12,19H,4,7,10,18H2 |
InChI-Schlüssel |
OJBINTZEIIDZEF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C2)NC=C3CCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Methyl-1H-pyrazolo[4,3-c]pyridine-4-carboxylic acid](/img/structure/B12968325.png)

